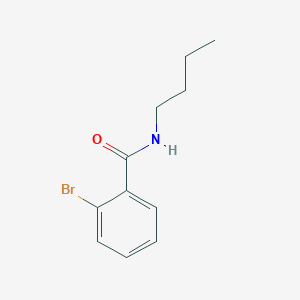

1-(4-氨基苯基)-2-甲基丙烷-1-酮

描述

1-(4-Aminophenyl)-2-methylpropan-1-one is a chemical compound that can be associated with various research areas, including organic synthesis and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization of hippuric acid followed by alkylation and hydrolysis steps . Similarly, the synthesis of analogs of the hallucinogen DOM includes the substitution of various groups on the phenyl ring . These methods could potentially be adapted for the synthesis of 1-(4-Aminophenyl)-2-methylpropan-1-one by choosing appropriate starting materials and modifying the reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Aminophenyl)-2-methylpropan-1-one has been characterized using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. The intramolecular hydrogen bonding observed in related compounds could also be a feature in the structure of 1-(4-Aminophenyl)-2-methylpropan-1-one, influencing its stability and reactivity .

Chemical Reactions Analysis

The chemical reactions of compounds structurally related to 1-(4-Aminophenyl)-2-methylpropan-1-one can involve various transformations, such as oxidation, reduction, and substitution. For example, the synthesis of possible metabolites of DOM includes the oxidation of the side chain . These reactions are important for understanding the metabolic pathways and potential pharmacological activities of the compound. The reactivity of the amino group and the ketone functionality in 1-(4-Aminophenyl)-2-methylpropan-1-one would be key areas to explore in reaction analysis.

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points, solubility, and crystalline structure are essential for the practical handling of chemical compounds. The compound (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, for example, exhibits distinct endothermic peaks corresponding to its melting and boiling points . These properties can be determined experimentally and are influenced by the molecular structure and intermolecular interactions. The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule and their electronic and steric environments.

科学研究应用

生物标记分析

使用核磁共振光谱检查了 1-(4-氨基苯基)-2-甲基丙烷-1-酮在污水中的行为,突出了其作为生物标记的用途。发现该化合物可能通过烯醇中间体与 D2O 进行 H/D 交换,并且在与环境相关的浓度下可检测 (Fitzsimons & Belt,2005)。

涂料中的光引发剂

该化合物已作为光引发剂的侧链组分被掺入共聚物体系中,用于紫外线固化颜料涂料。它显示出协同活性,但与均聚物相比,光引发效率较低 (Angiolini 等,1997)。

生物燃料生产

在生物燃料生产领域,1-(4-氨基苯基)-2-甲基丙烷-1-酮在使大肠杆菌以理论产量产生厌氧 2-甲基丙烷-1-醇中发挥作用。这是通过改造酮醇酸还原异构酶和醇脱氢酶实现的,展示了生物燃料商业化的突破 (Bastian 等,2011)。

化学传感器开发

开发了一种基于 1-(4-氨基苯基)-2-甲基丙烷-1-酮的化学传感器,用于选择性比色识别水溶液中的 Cu2+。该传感器显示出可见的颜色变化,表明其在环境监测中的潜在应用 (Jo 等,2014)。

分析化学

该化合物在分析化学中的应用在其用于研究手性精神分裂胺的立体选择性代谢中得到体现。采用了化学电离质谱分析等先进技术,证明了其在药物代谢研究中的重要性 (Weinkam 等,1976)。

抗肿瘤活性研究

在药物化学领域,1-(4-氨基苯基)-2-甲基丙烷-1-酮的衍生物已被合成并测试其抗肿瘤活性。这些研究提供了对该化合物潜在治疗应用的见解 (Isakhanyan 等,2016)。

安全和危害

There is no specific information available on the safety and hazards of “1-(4-Aminophenyl)-2-methylpropan-1-one”. However, a related compound “4-Aminophenol” is known to be harmful if swallowed and very toxic to aquatic life11.

未来方向

There is no specific information available on the future directions of “1-(4-Aminophenyl)-2-methylpropan-1-one”. However, a related compound “Tetra (4-Aminophenyl) porphyrin functionalized reduced graphene oxide” is being researched for its improvements for an rGO-based field effect transistor12.

Please note that the information provided is based on the best available resources and may not be fully accurate or complete. For a more detailed analysis, you may want to consult a specialist in organic chemistry.

属性

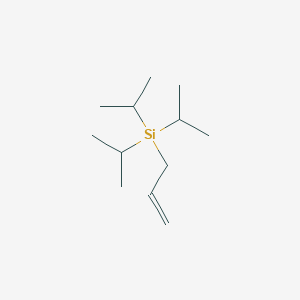

IUPAC Name |

1-(4-aminophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFARCDAVMVFNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408845 | |

| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-2-methylpropan-1-one | |

CAS RN |

95249-12-0 | |

| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)

![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)